Collagenase Chromophore-Substrate

描述

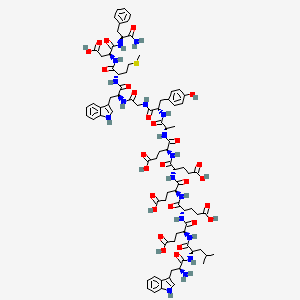

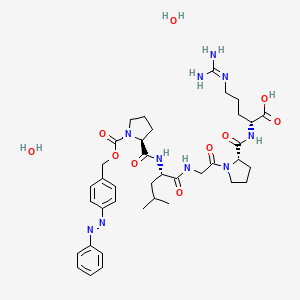

Collagenase Chromophore-Substrate is a compound with the molecular formula C38H56N10O101. It is specifically cleaved by collagenase between the leucine and glycine residues23. The digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III)23.

Synthesis Analysis

While specific synthesis methods for Collagenase Chromophore-Substrate were not found in the search results, collagenases are known to play a key role in diverse physiological and pathophysiological processes4. They are capable of digesting triple-helical collagen under physiological conditions4.

Molecular Structure Analysis

The molecular weight of Collagenase Chromophore-Substrate is 812.9 g/mol1. The structure of collagenase G from Clostridium histolyticum has been studied, and a conformational two-state model of bacterial collagenolysis has been proposed5. In this model, recognition and unraveling of collagen microfibrils into triple helices, as well as unwinding of the triple helices, are driven by collagenase opening and closing5.

Chemical Reactions Analysis

Collagenase Chromophore-Substrate is specifically cleaved by collagenase between the leucine and glycine residues23. The digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III)23.

Physical And Chemical Properties Analysis

The molecular weight of Collagenase Chromophore-Substrate is 812.9 g/mol1. The molecular formula is C38H56N10O101. More detailed physical and chemical properties were not found in the search results.

科学研究应用

Enzymatic Digestion of Collagenase Substrates : Collagenase cleavage sites in collagen type I can be assembled in a specific alpha chain register, enabling the creation of triple-helical constructs with chromophores for efficient fluorescence resonance energy transfer. This approach allows the use of fluorogenic heterotrimers as substrates for interstitial collagenases, leading to increased fluorescence intensity upon cleavage, making them useful for studying enzymatic digestion (Müller et al., 2000).

Substrate Specificity : Human collagenase 3 (MMP-13) shows specific substrate preferences, as revealed through phage-displayed peptide libraries. The identification of certain peptide sequences that can be hydrolyzed by MMP-13 provides insights into substrate specificity, allowing the development of selective and efficient substrates for collagenase (Deng et al., 2000).

Enzyme Activation and Regulation : Studies on fibroblasts stimulated by calcium ionophores have revealed insights into the regulation of collagenase activation. Findings indicate that the induction of gene expression and activation of procollagenase are independent events, and various protease inhibitors can influence the conversion of procollagenase to its active form (Unemori & Werb, 1988).

Comparison of Collagenase and Gelatinase : The development of fluorogenic substrates enables the comparative study of vertebrate collagenase and gelatinase. This comparison reveals differences in their enzymatic efficiencies and substrate specificities, contributing to the understanding of their roles in collagen degradation (Stack & Gray, 1989).

Biochemical Characterization of Collagenases : Detailed biochemical analysis of collagenases, such as MMP-13, provides insights into their enzymatic properties, substrate preferences, and inhibition mechanisms. This information is crucial for understanding their roles in connective tissue turnover (Knäuper et al., 1996).

安全和危害

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Collagenase Chromophore-Substrate7. Use of personal protective equipment, including chemical impermeable gloves, is recommended7. Ensure adequate ventilation and remove all sources of ignition7. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak7.

未来方向

While specific future directions for Collagenase Chromophore-Substrate were not found in the search results, there is ongoing research into the structure and function of collagenases8. This research could potentially lead to the development of new collagenases with improved characteristics such as expression yield, stability, or activity8.

Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUVBRODNGRBBH-ZQJCSZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746747 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Collagenase Chromophore-Substrate | |

CAS RN |

118081-33-7 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)

![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/no-structure.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)